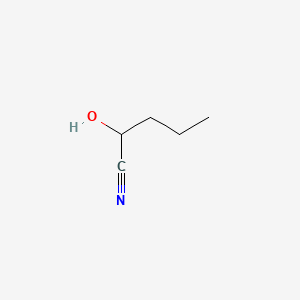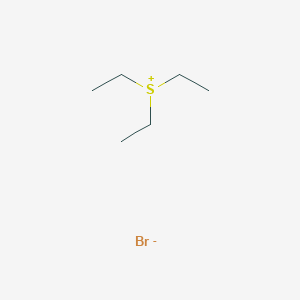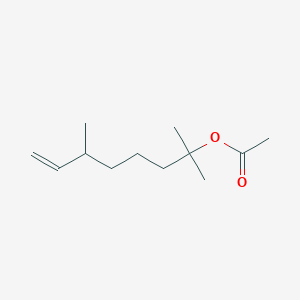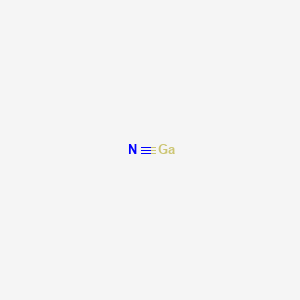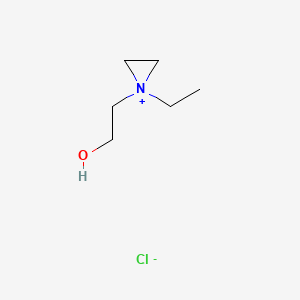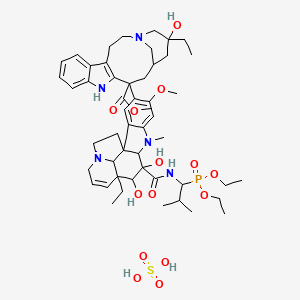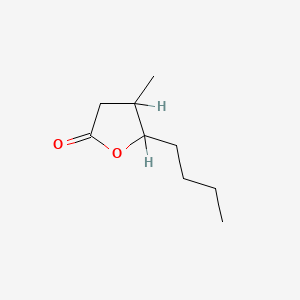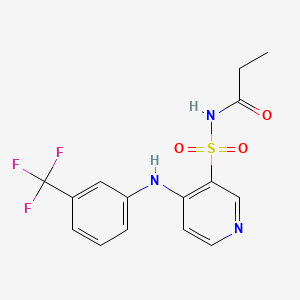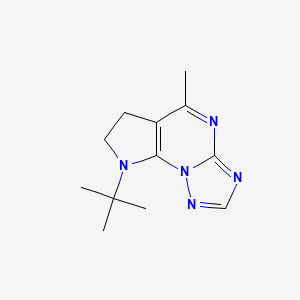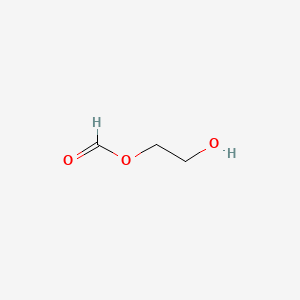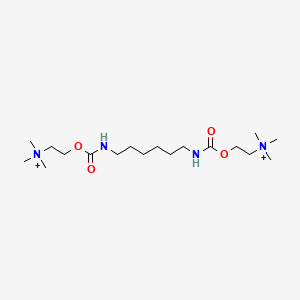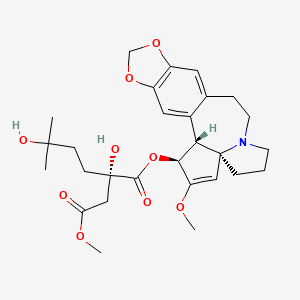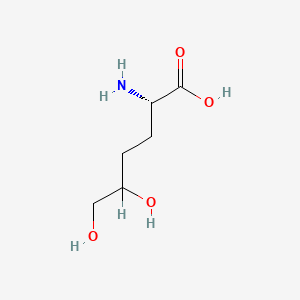
5,5'-Dihydroxyleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-5,5’-Dihydroxyleucine typically involves the reduction of gamma carboxy glutamic acid. This process can be carried out using various reducing agents under controlled conditions. One common method involves the use of sodium borohydride as the reducing agent in an aqueous solution, followed by purification through crystallization .
Industrial Production Methods
While specific industrial production methods for DL-5,5’-Dihydroxyleucine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DL-5,5’-Dihydroxyleucine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: As mentioned earlier, the compound itself is a reduction product of gamma carboxy glutamic acid.
Substitution: This reaction can occur under specific conditions where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DL-5,5’-Dihydroxyleucine can lead to the formation of corresponding keto acids, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
DL-5,5’-Dihydroxyleucine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.
Mechanism of Action
The mechanism of action of DL-5,5’-Dihydroxyleucine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as in biochemical assays or therapeutic studies .
Comparison with Similar Compounds
Similar Compounds
DL-5-Hydroxylysine: Another hydroxylated amino acid with similar structural properties.
4-Fluoro-5,5’-Dihydroxyleucine: A fluorinated derivative with distinct chemical properties.
Uniqueness
Its structural properties allow for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
38579-18-9 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S)-2-amino-5,6-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO4/c7-5(6(10)11)2-1-4(9)3-8/h4-5,8-9H,1-3,7H2,(H,10,11)/t4?,5-/m0/s1 |
InChI Key |
NDFOGZJAYLBOSU-AKGZTFGVSA-N |
SMILES |
C(CC(C(=O)O)N)C(CO)O |
Isomeric SMILES |
C(CC(CO)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)N)C(CO)O |
Synonyms |
5,5'-dihydroxyleucine DL-5,5'-dihydroxyleucine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


